N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine
Overview
Description
N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine, also known as this compound, is a useful research compound. Its molecular formula is C12H11FN4O2 and its molecular weight is 262.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Chemosensors : Compounds with similar structural features, such as those containing fluorophenyl groups and nitropyridine diamine functionalities, have been developed as fluorescent chemosensors. These chemosensors can detect a wide range of analytes, including metal ions, anions, and neutral molecules, due to their high selectivity and sensitivity. The development of chemosensors utilizing these structural motifs offers plenty of opportunities to modulate sensing selectivity and sensitivity for various applications (Roy, 2021).
Synthetic Methodologies : Research on compounds with fluorophenyl and nitropyridine groups often focuses on their synthesis, given their utility in pharmaceuticals and materials science. For instance, practical synthesis methods have been developed for related compounds, highlighting the importance of efficient, scalable routes for producing materials with specific functional groups, which can be applied in drug manufacture and other chemical industries (Qiu et al., 2009).
Epigenetic Modifications : Studies on N6-methyladenosine (m6A) RNA methylation, a pivotal post-transcriptional mechanism, show the significance of nitrogen-containing compounds in regulating genetic information in eukaryotes. Although not directly related to the exact compound , this research area exemplifies how nitrogen modifications play crucial roles in biological systems, potentially pointing to bioactive properties of related compounds in gene expression regulation (Yue et al., 2019).
Water Treatment and Environmental Science : Nitrogen-containing compounds, including nitrosamines, are of significant interest in environmental science, particularly regarding their formation, detection, and removal in water treatment processes. Research in this area can provide insights into the environmental impact and treatment of related compounds, highlighting the importance of understanding chemical behavior in aqueous systems (Sgroi et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
6-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2/c13-9-3-1-8(2-4-9)7-15-11-6-5-10(17(18)19)12(14)16-11/h1-6H,7H2,(H3,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCIIRBNNSUNCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC(=C(C=C2)[N+](=O)[O-])N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187048 | |
Record name | N6-((4-Fluorophenyl)methyl)-3-nitropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33400-49-6 | |
Record name | 2-Amino-3-nitro-6-(4-fluorobenzylamino)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33400-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N6-((4-Fluorophenyl)methyl)-3-nitropyridine-2,6-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033400496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N6-((4-Fluorophenyl)methyl)-3-nitropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of the method described in the research paper for producing flupirtine via 2-Amino-6-(4-fluorobenzylamino)-3-nitropyridine?
A1: The research paper [] details a novel method for synthesizing flupirtine, a centrally acting, non-opioid analgesic. This method utilizes 2-Amino-6-(4-fluorobenzylamino)-3-nitropyridine as a crucial intermediate. The significance lies in the improved efficiency and yield of flupirtine production. The process involves several steps:
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